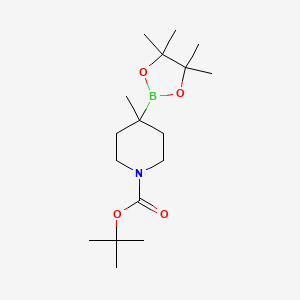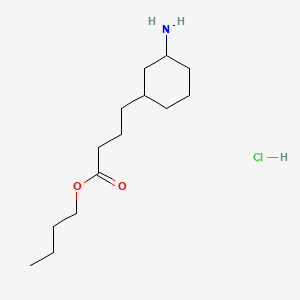
5-Azido-2-bromo-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-2-bromo-3-methylpyridine: is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) at the 5th position, a bromine atom at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-bromo-3-methylpyridine typically involves a multi-step process:
Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 2nd position.
Azidation: The brominated intermediate is then subjected to azidation using sodium azide (NaN₃) to replace the bromine atom with an azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azido group in 5-Azido-2-bromo-3-methylpyridine can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 5-amino-2-bromo-3-methylpyridine.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Azido-2-bromo-3-methylpyridine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Azido-2-bromo-3-methylpyridine depends on the specific chemical reactions it undergoes. For example, in bioconjugation, the azido group reacts with alkyne groups via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
5-Azido-2-chloro-3-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
5-Azido-2-fluoro-3-methylpyridine: Similar structure but with a fluorine atom instead of bromine.
5-Azido-2-iodo-3-methylpyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 5-Azido-2-bromo-3-methylpyridine can influence its reactivity and the types of reactions it undergoes. Bromine is a good leaving group, making this compound particularly useful in nucleophilic substitution reactions. Additionally, the combination of the azido and bromine groups provides versatility in synthetic applications.
Propriétés
Formule moléculaire |
C6H5BrN4 |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
5-azido-2-bromo-3-methylpyridine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-5(10-11-8)3-9-6(4)7/h2-3H,1H3 |
Clé InChI |
ZNOLRMLLPKYFDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Br)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)



![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)

amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)



